Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate
Description
Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate is a versatile chemical compound used in various scientific research fields.
Properties
IUPAC Name |
tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-8-4-7(5-8)6-11/h7-8H,4-6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACMKTWDXOQYRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2287271-88-7, 2137037-13-7 | |
| Record name | tert-butyl N-[(1r,3r)-3-(bromomethyl)cyclobutyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-tert-butyl N-[(1s,3s)-3-(bromomethyl)cyclobutyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a bromomethyl cyclobutyl derivative. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common reagents used in this synthesis include bases like cesium carbonate and solvents such as 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and minimize impurities. This often includes the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, bases like cesium carbonate, and solvents such as 1,4-dioxane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups .
Scientific Research Applications
Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate has numerous applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential use in drug discovery and development.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in materials science for developing new materials with specific properties.
Mechanism of Action
The mechanism by which Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate exerts its effects involves its interaction with specific molecular targets. The bromomethyl group can participate in various chemical reactions, leading to the formation of different products that can interact with biological molecules. The exact pathways and targets depend on the specific application and conditions used .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(3-bromopropyl)carbamate: Similar in structure but with a different alkyl chain length.
Tert-butyl bromoacetate: Contains a bromoacetate group instead of a bromomethyl group.
Uniqueness
Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate is unique due to its cyclobutyl ring and bromomethyl group, which provide distinct chemical properties and reactivity compared to other similar compounds.
Biological Activity
Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate is a carbamate derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, chemical properties, synthesis, and potential therapeutic applications based on available literature.
Chemical Structure and Properties
- Molecular Formula : C_{12}H_{18}BrN_{1}O_{2}
- Molecular Weight : Approximately 244.16 g/mol
- Functional Groups : The compound features a tert-butyl group, a bromomethyl substituent, and a carbamate functional group, which are significant in influencing its biological interactions.
1. General Carbamate Activity
Carbamate derivatives are known to exhibit a range of biological activities, including:
- Antimicrobial Effects : Research indicates that certain carbamates possess antibacterial properties, making them candidates for further exploration in treating infections.
- Cytotoxicity : Studies have shown that some carbamates can induce cytotoxic effects in cancer cell lines, warranting further investigation into their mechanisms of action.
2. Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds illustrates the diversity in biological activity among carbamates:
| Compound Name | Structural Features | Unique Biological Activities |
|---|---|---|
| Tert-butyl (3-hydroxymethyl)cyclobutylcarbamate | Hydroxymethyl instead of bromomethyl | Potentially more reactive due to hydroxyl group |
| Tert-butyl (4-bromomethyl)cyclopentylcarbamate | Cyclopentane instead of cyclobutane | Different ring size affects reactivity |
| Tert-butyl (3-aminocyclobutyl)carbamate | Amino group instead of bromomethyl | May exhibit different biological activities due to amino functionality |
The precise mechanism of action for this compound remains to be fully elucidated. However, potential mechanisms may include:
- Binding to Receptors : The compound may interact with specific receptors or enzymes within biological systems, modulating their activity.
- Chemical Modifications : Its structural features allow for various chemical transformations that could enhance bioactivity or target specificity.
Future Directions and Applications
Research into the biological activity of this compound is still emerging. Potential applications include:
- Drug Development : Given its structural characteristics, this compound could serve as a lead compound in drug discovery efforts targeting cancer or inflammatory diseases.
- Synthetic Intermediates : Its unique structure may allow it to act as an intermediate in the synthesis of more complex biologically active molecules.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
